molecular formula C6H9BrN2O2S B1389688 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide CAS No. 117889-74-4

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide

Cat. No.: B1389688
CAS No.: 117889-74-4
M. Wt: 253.12 g/mol
InChI Key: QEONMDQZNCQLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide typically involves the reaction of thiourea with α-halo carbonyl compounds. For instance, the reaction of thiourea with 4-chloroacetoacetyl chloride can yield the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by neutralization and extraction steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as recrystallization to obtain the compound in its hydrobromide form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-thiazole derivatives .

Scientific Research Applications

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propionic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.BrH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEONMDQZNCQLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Reactant of Route 2
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Reactant of Route 3
Reactant of Route 3
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Reactant of Route 5
Reactant of Route 5
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Reactant of Route 6
Reactant of Route 6
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.